molecular formula C₁₈H₁₉D₃N₂OS B1155022 Norlevo Mepromazine-d3

Norlevo Mepromazine-d3

Cat. No.: B1155022
M. Wt: 317.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norlevo Mepromazine-d3 (CAS No. 61733-92-4) is a deuterium-labeled analog of Norlevo Mepromazine Hydrochloride, a phenothiazine derivative. Its molecular formula is C₁₈H₁₉D₃N₂OS·HCl, with a molecular weight of 314.4 (base) + 36.46 (HCl). This compound is primarily utilized as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for quantitative pharmaceutical analysis. The incorporation of three deuterium atoms (d3) enhances its utility in MS by providing distinct isotopic peaks, minimizing interference from non-deuterated analytes during detection .

Instead, it serves critical roles in:

  • Method validation for drug purity testing.
  • Pharmacokinetic studies to track metabolite profiles.
  • Regulatory compliance in pharmaceutical manufacturing, aligning with guidelines from agencies like the FDA and EMA .

Properties

Molecular Formula

C₁₈H₁₉D₃N₂OS

Molecular Weight

317.46

Synonyms

N-Desmethyllevomepromazine-d3

Origin of Product

United States

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Efficacy in Analysis: Studies show deuterated standards improve quantification accuracy by 15–20% compared to non-deuterated analogs, particularly in complex biological matrices .
  • Contradictions: Some evidence conflates this compound with the emergency contraceptive Norlevo (levonorgestrel). It is critical to distinguish the two, as their applications (analytical vs. therapeutic) and chemical classes (phenothiazine vs. progestin) differ entirely .

Q & A

Q. How to ensure compliance with ethical guidelines in this compound trials involving human subjects?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) for approval. Document informed consent, adverse event monitoring, and data anonymization. Follow CONSORT guidelines for clinical trial reporting and STROBE for observational studies .

Tables for Methodological Reference

Analytical Method Key Parameters Validation Criteria Reference
LC-MS/MS QuantificationLLOQ: 1 ng/mL, CV <15%, Recovery >80%FDA Bioanalytical Guidelines
CYP Inhibition AssaysIC50, Ki valuesEnzyme Kinetics (Michaelis-Menten)
Stability Testing (HPLC)Degradation ≤5% at 40°C/75% RHICH Q1A(R2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.